Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Tert-butyl 1-ethynyl-6-azaspiro[25]octane-6-carboxylate is a chemical compound with the molecular formula C13H19NO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The purification process may involve recrystallization or chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The spiro structure provides stability and unique reactivity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for various chemical transformations. This sets it apart from other similar spiro compounds, which may lack this functional group and therefore exhibit different chemical behaviors and applications.
Biological Activity
Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes both nitrogen and oxygen within its framework. With a molecular formula of and a molecular weight of approximately 213.28 g/mol, this compound presents intriguing possibilities for biological applications due to its structural features, particularly the ethynyl group and its lipophilicity contributed by the tert-butyl moiety.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 213.28 g/mol |
Melting Point | 55°C to 59°C |
Appearance | White to light yellow crystalline powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the ethynyl group allows for various chemical reactions that can lead to the formation of reactive intermediates, which may interact with biological molecules, including proteins and nucleic acids . The spiro structure enhances the compound's stability and reactivity, making it a candidate for further investigation in drug design and development.
Potential Applications
Research indicates that compounds with similar structural characteristics may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds can enhance binding affinity to microbial targets.
- Anticancer Activity : Investigations into related compounds have shown potential in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
The unique features of this compound can be contrasted with other similar compounds:
Compound Name | Unique Features |
---|---|
1-Amino-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | Contains an amino group |
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Contains an oxygen atom in the spiro framework |
(S)-tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate | Chiral center adds complexity |
This table illustrates how the ethynyl substitution combined with a spirocyclic structure may offer distinct biological activities compared to these similar compounds.
Antimicrobial Studies
Recent studies involving derivatives of spirocyclic compounds have demonstrated their effectiveness against various microbial strains. For instance, compounds structurally related to tert-butyl 1-ethynyl-6-azaspiro[2.5]octane have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
Anticancer Research
A study examining the cytotoxic effects of spirocyclic compounds on cancer cell lines revealed that these compounds could induce apoptosis in malignant cells while sparing normal cells. The mechanisms involved include the activation of apoptotic pathways and modulation of cell cycle regulators, indicating that tert-butyl 1-ethynyl-6-azaspiro[2.5]octane might share similar properties worth exploring further.
Properties
IUPAC Name |
tert-butyl 2-ethynyl-6-azaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11-10-14(11)6-8-15(9-7-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJGEZQGRLLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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